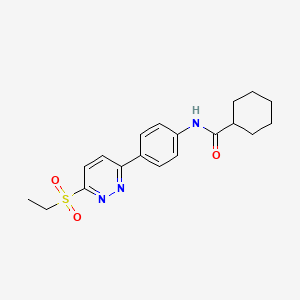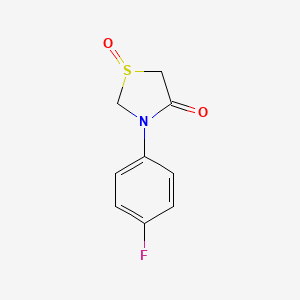![molecular formula C17H12N4O4S2 B2433388 N-(5-(3-(甲磺酰基)苯基)-1,3,4-恶二唑-2-基)苯并[d]噻唑-2-甲酰胺 CAS No. 886928-95-6](/img/structure/B2433388.png)
N-(5-(3-(甲磺酰基)苯基)-1,3,4-恶二唑-2-基)苯并[d]噻唑-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4S2 and its molecular weight is 400.43. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于化合物“N-(5-(3-(甲磺酰基)苯基)-1,3,4-恶二唑-2-基)苯并[d]噻唑-2-甲酰胺”,也称为“N-[5-(3-甲磺酰基苯基)-1,3,4-恶二唑-2-基]-1,3-苯并噻唑-2-甲酰胺”的科学研究应用的综合分析。
抗菌活性
该化合物已显示出作为抗菌剂的巨大潜力。其结构使其能够与细菌细胞壁相互作用,并抑制各种革兰氏阳性菌和革兰氏阴性菌的生长。这使其成为开发新型抗生素的有希望的候选者,特别是在抗菌耐药性不断上升的情况下 .
抗炎特性
该化合物通过抑制环氧合酶 (COX) 酶的活性来表现出抗炎特性,环氧合酶 (COX) 酶是炎症过程中的关键参与者。这使其成为治疗关节炎和其他慢性炎症性疾病的潜在候选药物 .
抗癌应用
研究表明,该化合物可以诱导癌细胞凋亡(程序性细胞死亡)。它能够靶向特定的癌细胞途径而不影响正常细胞,使其成为抗癌治疗的有希望的候选药物。研究表明它对各种癌细胞系有效,包括乳腺癌、肺癌和结肠癌 .
抗氧化活性
该化合物已显示出强大的抗氧化特性,可以帮助中和自由基并减少氧化应激。这在预防和治疗与氧化损伤相关的疾病(如神经退行性疾病和心血管疾病)方面特别有益 .
抗病毒潜力
初步研究表明,该化合物可能具有抗病毒特性,使其成为开发抗病毒感染治疗方法的潜在候选药物。其机制包括抑制病毒复制和破坏病毒蛋白合成 .
神经保护作用
该化合物在各种神经退行性疾病模型中显示出神经保护作用。它可以保护神经元免受氧化应激和炎症造成的损伤,使其成为治疗阿尔茨海默病和帕金森病等疾病的潜在治疗剂 .
酶抑制
该化合物已被研究用于其抑制各种酶的能力,这在治疗酶活性失调的疾病中可能有用。例如,它对某些蛋白酶的抑制在治疗高血压和某些类型的癌症等疾病中可能是有益的 .
抗糖尿病应用
研究还探索了该化合物在糖尿病管理中的潜力。它可以调节葡萄糖代谢并提高胰岛素敏感性,使其成为开发新型抗糖尿病药物的有希望的候选者 .
作用机制
Target of Action
The compound, also known as N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds containingindole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets throughelectrophilic substitution . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the C-5 atom in the thiazole ring prone to undergo electrophilic substitution .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound might have moderate bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
属性
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S2/c1-27(23,24)11-6-4-5-10(9-11)15-20-21-17(25-15)19-14(22)16-18-12-7-2-3-8-13(12)26-16/h2-9H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFKUUNEJEIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433307.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2433316.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2433317.png)


![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)
![Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B2433322.png)



